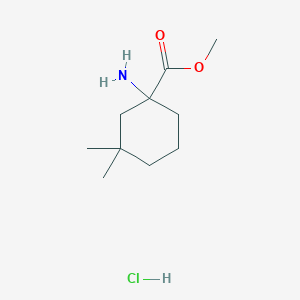

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Übersicht

Beschreibung

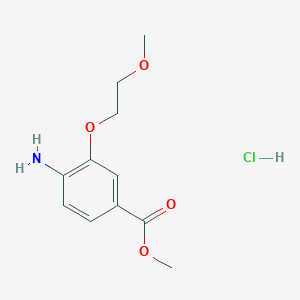

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is a chemical compound with the following properties:

- IUPAC Name : Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

- CAS Number : 2031258-74-7

- Molecular Weight : 221.73 g/mol

- Molecular Formula : C₁₀H₁₉NO₂·HCl

- Physical Form : Powder

- Storage Temperature : Room temperature (RT)

- Purity : 95%

Molecular Structure Analysis

The molecular structure of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride consists of a cyclohexane ring with a methyl group, an amino group, and a carboxylate group attached. The hydrochloride salt forms due to the protonation of the amino group by HCl.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including amidation, esterification, and acid-base reactions. However, without specific experimental data, it’s challenging to provide detailed reaction pathways.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Soluble in water and polar organic solvents

- Toxicity : Safety data indicates warnings (Hazard Statements: H315, H319, H335) and precautions (Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501). Refer to the MSDS for detailed safety information.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

- Synthesis of Benzodiazepines : Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride plays a role in synthesizing various benzodiazepines. In a reaction with certain 1,2-diaminobenzenes, it contributes to forming 3-acyl-1,5-benzodiazepines, showcasing its utility in heterocyclic chemistry (Gurkovskii et al., 1999).

Chemical Properties and Reactions

- Formation of Tetrahydroquinoline Derivatives : This compound is involved in the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, as shown in the reaction with the methyl esters of acyl(aroyl)pyruvic acids. This demonstrates its versatility in generating complex organic structures (Rudenko et al., 2013).

Applications in Organic Synthesis

Synthesis of Amino Acids : The compound plays a crucial role in synthesizing stereo-isomers of amino acids. For example, its use in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid demonstrates its applicability in producing constrained hydroxy-α,α-disubstituted-α-amino acids, vital for peptide research (Avenoza et al., 1999).

Peptide Synthesis : The compound is effective in peptide synthesis, such as in the conjugation of carboxylic acids with methyl ester amino acids hydrochloride, highlighting its importance in the synthesis of enzymatic substrates (Brunel et al., 2005).

Cyclohexane Derivatives : It is involved in the reaction with acetic acid and cyclohexene derivatives, showing its potential in producing various isomers and derivatives of cyclohexane, which are fundamental in organic chemistry and material science (Leong et al., 1973).

Safety And Hazards

- Handle with care due to potential irritant properties.

- Follow proper laboratory safety protocols when working with this compound.

Zukünftige Richtungen

Research avenues related to Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride include:

- Investigating its biological activity and potential applications.

- Studying its interactions with other molecules.

- Exploring its synthetic modifications for improved properties.

Please note that the information provided is based on available data, and further research is essential for a deeper understanding of this compound. For specific details, consult the relevant peer-reviewed papers and technical documents123.

Eigenschaften

IUPAC Name |

methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2)5-4-6-10(11,7-9)8(12)13-3;/h4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLBXFGSAXQEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(=O)OC)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)

![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)

![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)

![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)

![3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride](/img/structure/B1435920.png)

![Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1435922.png)

![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)